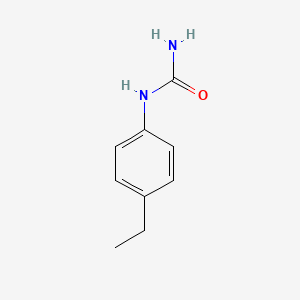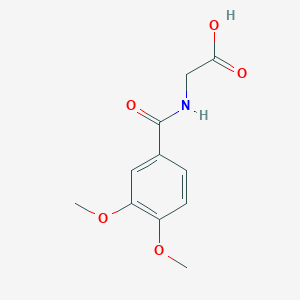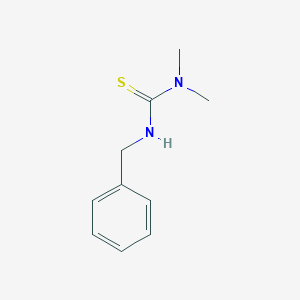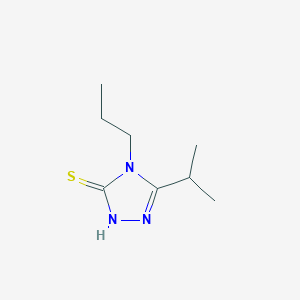![molecular formula C14H10BrFO2 B1270615 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 423724-34-9](/img/structure/B1270615.png)
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde
Overview
Description
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10BrFO2 and its molecular weight is 309.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analysis
Synthesis and Spectral Analysis : The synthesis of derivatives related to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde has been explored in the context of producing compounds with potential applications in materials science and organic electronics. For example, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were synthesized and characterized, providing insight into their structural conformations and molecular properties, which are critical for understanding their reactivity and potential applications (Balachander & Manimekalai, 2017).
Natural Product Derivatives
Halo-phenolic Metabolites : Research on natural products has led to the isolation of halo-benzaldehyde derivatives from marine sources, such as the green alga Avrainvillea amadelpha. These compounds, including 5-bromo-2-(3-bromo-4-hydroxybenzyl)-3,4-dihydroxybenzaldehyde, have shown potential antioxidant activities, hinting at their possible use in developing natural antioxidant agents (Hawas et al., 2021).
Synthetic Applications
Synthetic Routes to Functionalized Compounds : The reactivity of related bromoalkylbenzyl compounds has been leveraged in the synthesis of functionalized benzothiophenes and benzofurans, demonstrating the utility of these bromoalkoxy derivatives in constructing complex heterocyclic structures, which are valuable in pharmaceutical and material sciences (Capperucci et al., 2009).
Molecular Design and Drug Development
Antagonist and Enzyme Inhibitor Development : The structural features of this compound derivatives have been exploited in the design of non-peptide small molecular antagonists and enzyme inhibitors. This underscores the compound's role in medicinal chemistry, where modifications of the benzaldehyde core structure lead to biologically active compounds with potential therapeutic applications (Bi, 2015).
Advanced Materials and Catalysis
Magnetic Properties and Materials Science : The synthesis and characterization of metal clusters incorporating benzaldehyde derivatives highlight the application of these compounds in materials science, particularly in the study of magnetic properties and the development of new magnetic materials. This research can lead to advances in data storage, sensors, and other technologies reliant on magnetic materials (Zhang et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVGTRXZCYYPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)










